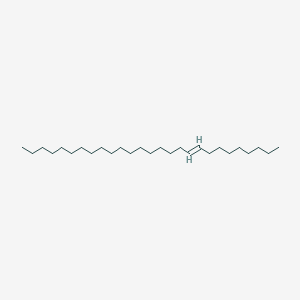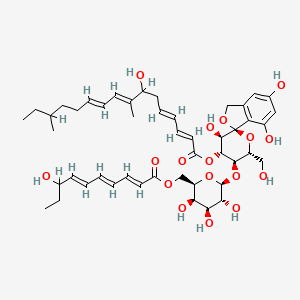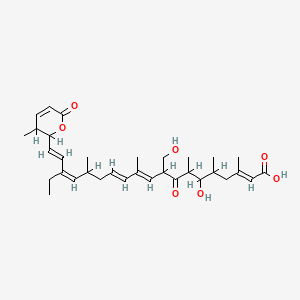
Bismuth;lead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth, compound with lead (1:1), also known as lead-bismuth eutectic, is an alloy composed of equal parts of bismuth and lead. This compound is notable for its low melting point and high density, making it useful in various industrial applications. The lead-bismuth eutectic alloy has been extensively studied for its potential use as a coolant in nuclear reactors due to its excellent thermal conductivity and low neutron absorption cross-section .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bismuth, compound with lead (1:1), typically involves the melting of bismuth and lead metals in a controlled environment. The metals are heated together until they form a homogeneous liquid alloy. The melting process is usually carried out in a furnace at temperatures above the melting points of both metals, which are 271.3°C for bismuth and 327.5°C for lead. The molten alloy is then cooled to form the solid eutectic mixture .
Industrial Production Methods: In industrial settings, the production of lead-bismuth eutectic alloy involves large-scale melting and mixing of the constituent metals. The process is carried out in specialized furnaces equipped with temperature control systems to ensure uniform heating and mixing. The molten alloy is then cast into molds to produce ingots or other desired shapes. Quality control measures, such as chemical analysis and mechanical testing, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth, compound with lead (1:1), undergoes various chemical reactions, including oxidation, reduction, and corrosion. The alloy is known to form oxides when exposed to air at elevated temperatures. The primary oxidation products are bismuth oxide and lead oxide .
Common Reagents and Conditions: Oxidation reactions typically occur in the presence of oxygen or air at high temperatures. Reduction reactions can be induced using reducing agents such as hydrogen or carbon monoxide. Corrosion reactions are influenced by the presence of moisture and other corrosive agents in the environment .
Major Products Formed: The major products formed from the oxidation of lead-bismuth eutectic alloy are bismuth oxide and lead oxide. These oxides can further react with other compounds to form complex oxides and salts .
Scientific Research Applications
Bismuth, compound with lead (1:1), has a wide range of scientific research applications. In the field of nuclear energy, it is used as a coolant in fast reactors due to its excellent thermal properties and low neutron absorption. The alloy is also studied for its potential use in the transmutation of radioactive waste, where it helps to convert long-lived radioactive isotopes into shorter-lived ones .
In medicine, bismuth-based compounds are used for their antimicrobial properties. Lead-bismuth eutectic alloy is investigated for its potential use in targeted alpha therapy, where it can deliver high-energy alpha particles to cancer cells while minimizing damage to surrounding healthy tissues .
In materials science, the alloy is used to study the mechanical properties and corrosion resistance of metal alloys. It serves as a model system for understanding the behavior of other metal alloys under various conditions .
Mechanism of Action
The mechanism of action of bismuth, compound with lead (1:1), in its various applications is primarily based on its physical and chemical properties. In nuclear reactors, the alloy’s high thermal conductivity and low neutron absorption enable efficient heat transfer and neutron economy. The alloy’s ability to form stable oxides and other compounds contributes to its corrosion resistance and durability .
In medical applications, bismuth compounds exert their effects through multiple mechanisms, including enzyme inhibition, disruption of bacterial cell walls, and interference with microbial metabolism. These actions make bismuth compounds effective against a wide range of pathogens .
Comparison with Similar Compounds
Bismuth, compound with lead (1:1), is unique among metal alloys due to its combination of low melting point, high density, and excellent thermal properties. Similar compounds include other bismuth-based alloys and lead-based alloys. For example, bismuth-tin and lead-tin alloys are also used in various industrial applications, but they differ in their melting points and mechanical properties .
Compared to bismuth-antimony and lead-antimony alloys, the lead-bismuth eutectic alloy has superior thermal conductivity and lower toxicity. This makes it a more attractive option for applications in nuclear reactors and other high-temperature environments .
Similar Compounds
- Bismuth-tin alloy
- Lead-tin alloy
- Bismuth-antimony alloy
- Lead-antimony alloy
Properties
CAS No. |
12048-28-1 |
|---|---|
Molecular Formula |
BiP |
Molecular Weight |
416 g/mol |
IUPAC Name |
bismuth;lead |
InChI |
InChI=1S/Bi.Pb |
InChI Key |
UDRRLPGVCZOTQW-UHFFFAOYSA-N |
SMILES |
[Pb].[Bi] |
Canonical SMILES |
[Pb].[Bi] |
Key on ui other cas no. |
12048-28-1 |
Synonyms |
ismuth lead lead bismuth |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1232866.png)
![(2E,4R)-2-[(2E)-2-[(1S,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-hydroxycyclohexan-1-one](/img/structure/B1232867.png)
![(E)-2-(hydroxymethyl)-3-[(1S,6S)-3-(hydroxymethyl)-6-propan-2-ylcyclohex-2-en-1-yl]prop-2-enoic acid](/img/structure/B1232868.png)

![[(1R,2S,4E,8Z,12R,13R)-12-hydroxy-4,8,12-trimethyl-16-methylidene-15-oxo-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-2-yl] acetate](/img/structure/B1232871.png)
![(11E,13Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,7,9,13-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B1232872.png)



